molecular formula C26H25NO6S B2782338 6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 895639-40-4

6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Katalognummer: B2782338
CAS-Nummer: 895639-40-4
Molekulargewicht: 479.55
InChI-Schlüssel: YRWJVTFGXNQJOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the quinolin-4-one family, characterized by a bicyclic scaffold with methoxy, sulfonyl, and substituted benzyl groups. Its structure includes:

  • 6,7-Dimethoxy substituents: Electron-donating groups that enhance solubility and influence electronic properties.
  • 1-[(4-Methoxyphenyl)methyl]: A benzyl derivative with a methoxy group, modulating lipophilicity and metabolic stability.

Quinolin-4-one derivatives are studied for diverse applications, including kinase inhibition and antimicrobial activity, with substituents critically defining their pharmacological profiles .

Eigenschaften

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6S/c1-17-5-11-20(12-6-17)34(29,30)25-16-27(15-18-7-9-19(31-2)10-8-18)22-14-24(33-4)23(32-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWJVTFGXNQJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.

    Tosylation: The tosyl group can be added by reacting the intermediate compound with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinolinone core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinolinone derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits various biological activities that make it a candidate for drug development:

  • Anticancer Activity : Research has indicated that derivatives of dihydroquinoline compounds possess antiproliferative properties against several cancer cell lines. For instance, studies have shown that specific modifications to the quinoline structure can enhance cytotoxicity against cancer cells such as HeLa and MDA-MB-231 .
  • Antimicrobial Properties : The sulfonamide group in the compound structure may contribute to antimicrobial activity. Compounds with similar functional groups have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Neuroprotective Effects : Some studies have suggested that compounds with similar structures can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various synthesized quinoline derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.15 to 1.4 µM against PANC-1 and MDA-MB-231 cells. Molecular docking studies further supported the interaction of these compounds with tubulin protein, indicating a potential mechanism of action .

Case Study 2: Antimicrobial Evaluation

In another investigation, derivatives of sulfonamide-containing compounds were tested against resistant bacterial strains. The results showed promising activity against Acinetobacter baumannii with minimum inhibitory concentration (MIC) values between 12.5 and 25.0 µM, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Wirkmechanismus

The mechanism of action of 6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

A. 3-(Benzenesulfonyl)-1-[(4-Chlorophenyl)methyl]-6,7-Dimethoxyquinolin-4-one ()

  • Substituents: Benzyl group: 4-Chlorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating) in the target compound. 4-methylbenzenesulfonyl (tosyl) in the target.
  • The tosyl group in the target compound may enhance lipophilicity (logP) due to the methyl group, affecting membrane permeability .

B. 4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)quinoline (4k, )

  • Core Structure: Quinoline (non-ketonic) vs. dihydroquinolin-4-one (ketonic).
  • Substituents: Amino group at C4 vs. sulfonyl group in the target.
  • Impact: The amino group in 4k may facilitate hydrogen bonding, enhancing receptor affinity. The sulfonyl group in the target compound could improve metabolic resistance but reduce basicity .

Physicochemical and Spectroscopic Data

Compound Melting Point (°C) Key IR Peaks (cm⁻¹) Key NMR Shifts (δ, ppm)
Target Compound Not reported ~1350 (S=O), ~1250 (C-O) Aromatic protons: 6.8–7.5 (m)
4k () 223–225 ~3350 (N-H), ~1600 (C=N) NH₂: 5.2 (s); Ar-H: 6.7–8.1
Benzenesulfonyl Analog () Not reported ~1300 (S=O) Chlorophenyl: 7.3–7.6 (d)

Biologische Aktivität

6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₁O₅S
  • Molecular Weight : 355.41 g/mol

The structural characteristics include two methoxy groups and a sulfonyl moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of anti-cancer properties, antimicrobial effects, and potential neuroprotective roles.

Anticancer Activity

Several studies have demonstrated that derivatives of quinoline exhibit significant anticancer properties. The specific compound has shown:

  • Inhibition of Cancer Cell Proliferation : Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The IC₅₀ values for these activities range from 10 to 20 µM, indicating moderate potency against these cell types .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase. This was confirmed through flow cytometry analysis in treated cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .
  • Antifungal Activity : Preliminary studies suggest potential antifungal effects against Candida species, although further investigations are warranted to establish efficacy and mechanism .

Neuroprotective Effects

Emerging evidence suggests that quinoline derivatives may possess neuroprotective properties:

  • Cytoprotection Against Oxidative Stress : In vitro studies indicate that the compound can protect neuronal cells from oxidative stress-induced damage by reducing reactive oxygen species (ROS) levels .

Research Findings and Case Studies

A selection of relevant studies highlights the biological activity of this compound:

StudyFindingsCell Line/Model
Demonstrated significant cytotoxicity with IC₅₀ values ranging from 10 to 20 µM against MCF-7 cells.MCF-7 (breast cancer)
Induced apoptosis and cell cycle arrest in cancer cells; ROS reduction observed in neuronal models.Various cancer lines
Exhibited antibacterial activity with MICs between 5 to 15 µg/mL against Gram-positive bacteria.Staphylococcus aureus

Q & A

Q. Critical Parameters :

  • Temperature control (e.g., 60–80°C for sulfonation).
  • Reaction time optimization (microwave vs. conventional heating).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Core FormationInCl₃, microwave (360 W, 5 min)63%
MethoxylationCH₃I, K₂CO₃, DMF, 60°C, 12h~70%
SulfonationTsCl, pyridine, DCM, RT, 6h85%

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), sulfonyl (δ ~7.2–7.8 ppm for aromatic protons), and dihydroquinoline core signals (δ ~6.5–8.0 ppm). Compare with reference spectra of analogous compounds .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning (e.g., dihedral angles between aromatic rings) .
  • Infrared Spectroscopy (IR) : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for solubility vs. non-polar solvents (toluene) for sterically hindered reactions.
  • Catalyst Selection : Compare Lewis acids (e.g., InCl₃ vs. AlCl₃) in microwave vs. conventional heating. For example, InCl₃ reduces reaction time from 24h to 5 min under microwave .
  • Temperature Gradients : Use controlled temperature ramping (e.g., 50°C → 80°C) to minimize side reactions during sulfonation.
  • Workup Optimization : Employ aqueous washes (NaHCO₃ for acid removal) or drying agents (MgSO₄) to enhance purity .

Q. Data Contradiction Example :

  • Low Yield in Methoxylation : If competing O- vs. N-alkylation occurs, adjust base strength (e.g., NaH instead of K₂CO₃) or use protecting groups for the quinoline nitrogen .

Advanced: How to address discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Case Study : Aromatic proton splitting in ¹H NMR suggests unexpected regiochemistry.
    • Hypothesis Testing : Synthesize a regioisomer via alternative routes (e.g., altering substituent addition order) and compare spectra.
    • X-ray Validation : Resolve ambiguity via crystallography (e.g., dihedral angles between substituents) .
    • Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR shifts and compare with experimental data .

Q. Table 2: Resolving Spectral Ambiguities

IssueResolution MethodReference
Overlapping NMR peaks2D NMR (COSY, HSQC)
Stereochemical uncertaintyX-ray crystallography

Advanced: What methodologies assess the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity (LogP) : Shake-flask method with octanol/water partitioning. High lipophilicity (due to methoxy groups) may correlate with membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction .

Q. Table 3: Pharmacokinetic Parameters of Analogues

ParameterMethodValue (Analogue)Reference
LogPShake-flask (octanol/water)3.2
Microsomal Half-lifeLC-MS (rat microsomes)>60 min

Advanced: How to design experiments to evaluate biological activity?

Methodological Answer:

  • Anticancer Activity :
    • In Vitro : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
    • Mechanistic Study : Flow cytometry for apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide).
  • Anti-inflammatory Activity :
    • COX-2 Inhibition : ELISA to measure prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages.
  • Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

Q. Experimental Design :

  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO).
  • Replicates : Minimum n=3 per condition to ensure statistical power .

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for polar intermediates.
  • Recrystallization : Use solvent pairs (e.g., DCM/di-isopropylether) for high-purity crystals .
  • HPLC : Reverse-phase C18 column (acetonitrile/water) for final purity assessment (>95%) .

Advanced: How to study the compound’s stability under different conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), light (UV), and pH extremes (HCl/NaOH). Monitor degradation via HPLC.
  • Kinetic Analysis : Arrhenius plot to predict shelf-life at 25°C.
  • Degradant Identification : LC-HRMS/MS to characterize byproducts (e.g., sulfonate hydrolysis) .

Example : Hydrolysis of the sulfonyl group under basic conditions (pH 12) forms a phenolic byproduct, detectable at Rt 8.2 min .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.